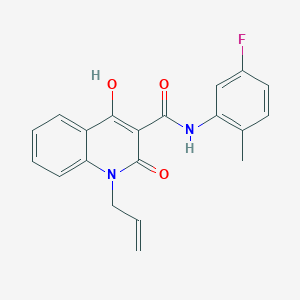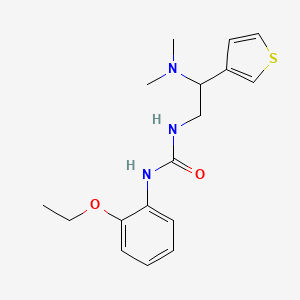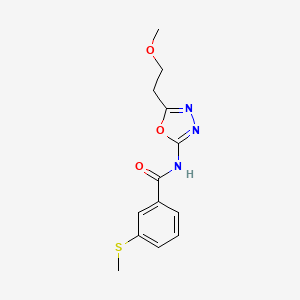![molecular formula C25H19ClN4O2 B3018340 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 1216967-93-9](/img/structure/B3018340.png)
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide" is a complex molecule that appears to be related to various acetamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their biological activities. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been studied for their antiallergic properties, with certain derivatives showing significant potency in inhibiting histamine release and IL-4 production . Similarly, pyrido[1,2-a]benzimidazole derivatives have been synthesized through a novel multicomponent reaction, indicating the versatility of such heterocyclic frameworks in chemical synthesis .
Synthesis Analysis
The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method for the formation of alkanoates, and amidification through condensation reactions . Another approach for synthesizing polysubstituted heterocycles like pyrido[1,2-a]benzimidazoles involves a one-pot, multicomponent reaction, which may offer insights into the synthesis of the compound . The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides also provides a precedent for the manipulation of acetamide moieties, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as NMR, MS, IR spectra, and X-ray crystallography . For instance, 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit a folded conformation, with the pyrimidine ring inclined to the benzene ring, which could be a structural feature of interest in the target compound . The intramolecular hydrogen bonding observed in similar structures may also influence the conformation and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones . This indicates that acetamide derivatives can undergo reactions with reagents like phosgene to yield heterocyclic compounds, which might be applicable to the synthesis or modification of the target compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related acetamide derivatives exhibit properties such as folded conformations and intramolecular hydrogen bonding, which can influence their physical state, solubility, and stability . The potency of similar compounds in biological assays suggests that the target compound may also possess significant biological activity, which could be related to its physical and chemical properties .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and characterization of acetamide derivatives, including compounds similar in structure to the one , evaluated for their antimicrobial properties. A study by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives that showed promising antibacterial and antifungal activities against pathogenic microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on the spectroscopic analysis, quantum mechanical studies, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. This research explored the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light-harvesting efficiency and promising applications in photovoltaic cells. Additionally, molecular docking studies indicated significant binding affinity of these compounds with the cyclooxygenase 1 (COX1) enzyme, suggesting potential in drug design and development (Mary et al., 2020).
Synthesis and Chemical Reactions
Tolkunov et al. (1990) explored the synthesis and reactions of 2,4-disubstituted benzo[b]furano-, benzo[b]thieno- and indolo[3,2-d]-1,3-oxazinium salts, including reactions that generate compounds with pyrimido and indole derivatives. This research provides insight into the chemical behavior and potential applications of these compounds in synthetic organic chemistry (Tolkunov et al., 1990).
Anti-Inflammatory Activity and Molecular Docking
Al-Ostoot et al. (2020) conducted design-based synthesis and molecular docking analysis of an indole acetamide derivative, revealing its anti-inflammatory activity through in silico modeling. This work underscores the compound's potential in anti-inflammatory drug development and the importance of molecular docking in understanding drug-receptor interactions (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2/c26-18-10-12-19(13-11-18)28-22(31)15-30-21-9-5-4-8-20(21)23-24(30)25(32)29(16-27-23)14-17-6-2-1-3-7-17/h1-13,16H,14-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYSKWOACNGPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)

![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)

![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)


![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)